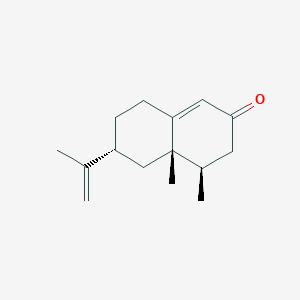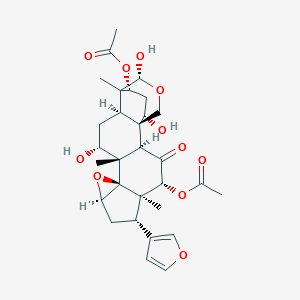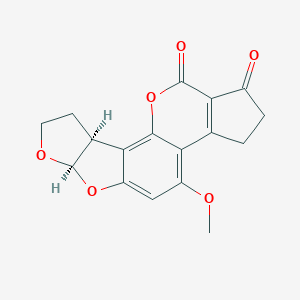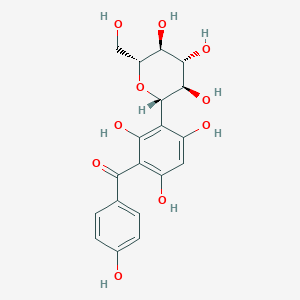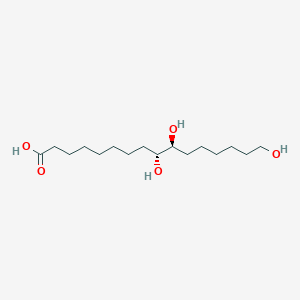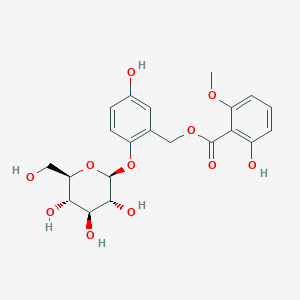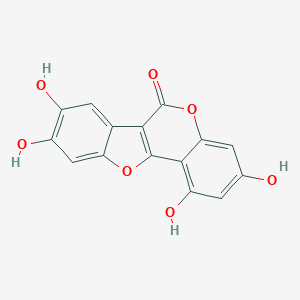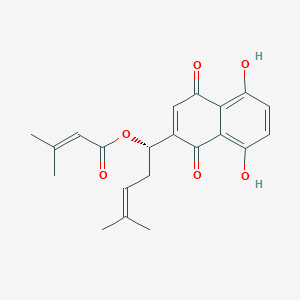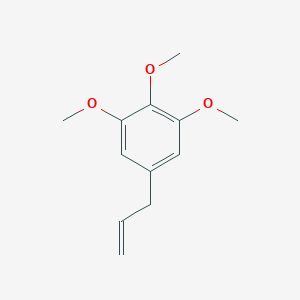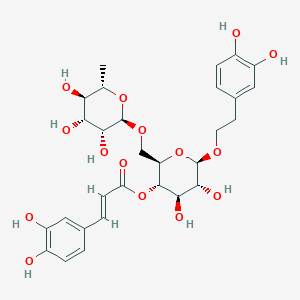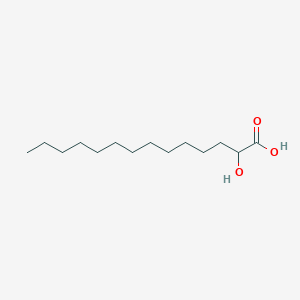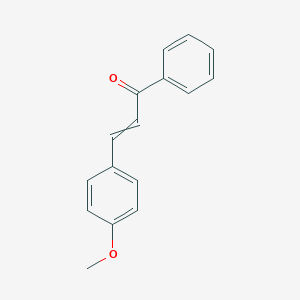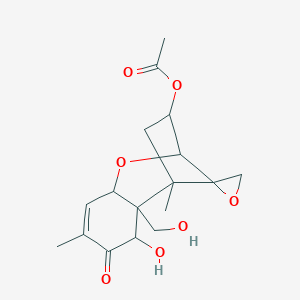
3-Acetyldeoxynivalenol
Overview
Description
3-Acetyldeoxynivalenol (3-Ac-DON) is a trichothecene mycotoxin, which is a derivative of deoxynivalenol (DON) produced by Fusarium species . It is a blood-brain barrier (BBB) permeable mycotoxin . It is found in grains used for livestock feed as well as human consumption, such as cereal and bread .
Synthesis Analysis
3-Ac-DON is formed by acetylation of DON at the C-3 position . It is produced predominantly on wheat, barley, and corn, and less often on oats, rice, rye, and sorghum by Fusarium graminearum and Fusarium culmorum .
Molecular Structure Analysis
The molecular formula of 3-Ac-DON is C17H22O7 . Its molecular weight is 338.35 . The InChI key is ADFIQZBYNGPCGY-HTJQZXIKSA-N .
Chemical Reactions Analysis
A liquid chromatography-tandem mass spectrometry method was developed for simultaneous determination of deoxynivalenol (DON), nivalenol (NIV), and 3-acetyldeoxynivalenol (3AcDON) in grains and feeds .
Physical And Chemical Properties Analysis
The limits of quantification of the method for DON, 3AcDON, and NIV were 11.0, 27.6, and 13.5 ng/g, respectively .
Scientific Research Applications
Field
Summary of Application
3-Acetyldeoxynivalenol is used in research to understand its metabolic fate in humans. It is known to be deacetylated by the small intestine and liver after ingestion .
Methods of Application
In vitro and ex vivo approaches are used to study the deacetylation of 3-Acetyldeoxynivalenol by enzymes and cells/tissues present from the food matrix to the blood in humans .
Results or Outcomes
The study found that luminal deacetylation by digestive enzymes and bacteria is limited. The small intestine and liver possess strong deacetylation capacity compared to colon and kidneys .
Application in Mycotoxin Detection
Field
Food Safety and Quality Control
Summary of Application
3-Acetyldeoxynivalenol is used as an analytical reference standard for the determination of the analyte in cereals by gas chromatography-mass spectrometry (GC-MS) and in milk samples by liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .
Methods of Application
The compound is used in liquid chromatography and gas chromatography techniques for the detection of mycotoxins in food samples .
Results or Outcomes
The use of 3-Acetyldeoxynivalenol as a reference standard helps in the accurate detection and quantification of mycotoxins in food samples .
Application in Fungal Pathogen Research
Field
Molecular Biology and Genetics
Summary of Application
3-Acetyldeoxynivalenol is used in the development of a generic PCR detection method for different chemotypes of Fusarium graminearum, a fungal pathogen that causes Fusarium head blight in wheat and other small cereal grains .
Methods of Application
A genomic polymerase chain reaction (PCR) method is developed based on the structural gene sequences of Tri13 genes involved in trichothecene mycotoxin biosynthesis pathways .
Results or Outcomes
The PCR method was able to predict chemotypes and was found to be reliable and globally applicable .
Application in Cytotoxicity Studies
Field
Summary of Application
3-Acetyldeoxynivalenol is used in cytotoxicity studies to assess the individual or combined toxicological effects of multiple deoxynivalenol-family mycotoxins on human gastric epithelial cells .
Methods of Application
Human gastric epithelial cells are treated with different concentrations of mycotoxins over 24 hours and cell viability is measured by a cell counting kit .
Results or Outcomes
The study found that 3-Acetyldeoxynivalenol is less potent in reducing cell viability compared to deoxynivalenol, and the simultaneous presence of low-dose type B trichothecenes in dietary food may be more or less toxic than the prediction based on individual mycotoxins .
Application in Mycotoxin Biosynthesis Research
Field
Summary of Application
3-Acetyldeoxynivalenol is used in research to understand the mechanism of its biosynthesis .
Methods of Application
The distribution of label of the trichothecene, 3-acetyldeoxynivalenol derived from mevalonate and three of the major steps in its biosynthesis were rigorously proven .
Results or Outcomes
The study provided insights into the folding of farnesyl pyrophosphate, the methyl shifts, and the stereochemistry of oxygenation involved in the biosynthesis of 3-acetyldeoxynivalenol .
Application in Human Gastric Epithelial Cell Research
Field
Summary of Application
3-Acetyldeoxynivalenol is used in research to understand its hydrolytic fate in humans. It is known to be specifically deacetylated by the small intestine and liver .
Methods of Application
In vitro and ex vivo approaches are used to study the deacetylation of 3-Acetyldeoxynivalenol by enzymes and cells/tissues present from the food matrix to the blood in humans .
Results or Outcomes
The study found that luminal deacetylation by digestive enzymes and bacteria is limited. The small intestine and liver possess strong deacetylation capacity compared to colon and kidneys .
Safety And Hazards
3-Ac-DON is highly flammable and toxic in contact with skin or if inhaled . It causes serious eye irritation . It causes damage to the central nervous system and respiratory system . It may cause damage to the central nervous system, respiratory system, blood, kidneys, and liver through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-HTJQZXIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891850 | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyldeoxynivalenol | |
CAS RN |
50722-38-8 | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50722-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050722388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl Deoxynivalenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYNIVALENOL 3-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838JJ2425Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



